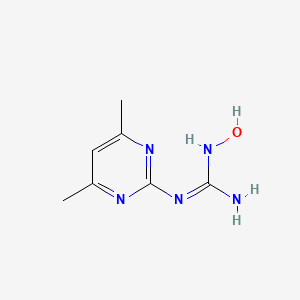

N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine

Description

Properties

Molecular Formula |

C7H11N5O |

|---|---|

Molecular Weight |

181.20 g/mol |

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine |

InChI |

InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) |

InChI Key |

DRNSXSPHLSBSGL-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)/N=C(/N)\NO)C |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C(N)NO)C |

Origin of Product |

United States |

Preparation Methods

Condensation Reactions for Core Structure Assembly

The foundational approach to synthesizing N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine involves condensation reactions between pyrimidine derivatives and hydroxylamine-containing precursors. A key intermediate, 4,6-dimethylpyrimidin-2-amine, is often prepared via cyclization of acetylacetone with urea or guanidine derivatives under acidic conditions . For instance, reacting acetylacetone with urea in a lower alcohol solvent (e.g., methanol or ethanol) containing hydrogen chloride at 60–80°C yields 2-hydroxy-4,6-dimethylpyrimidine, which is subsequently aminated to form the pyrimidin-2-amine scaffold .

The hydroxyguanidine moiety is introduced through nucleophilic substitution or condensation. In one protocol, 4,6-dimethylpyrimidin-2-amine reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide, facilitating the displacement of chloride and forming the N'-hydroxyguanidine group . This method typically achieves yields of 65–75%, with purity dependent on recrystallization solvents like ethanol or aqueous ethanol mixtures .

One-Pot Synthesis via Guanidinium Salt Intermediates

Recent advancements prioritize one-pot syntheses to minimize intermediate isolation and improve efficiency. A patented method for analogous pyrimidine derivatives involves reacting aniline with cyanamide in aqueous acid to form a phenylguanidinium salt, which is then condensed with acetylacetone in the presence of a base . While this protocol specifically produces pyrimethanil, its principles are adaptable to N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine by substituting aniline with 4,6-dimethylpyrimidin-2-amine and adjusting stoichiometry .

Key parameters for this approach include:

-

Molar ratios : A 1:0.8–2:0.8–10 ratio of pyrimidin-2-amine:cyanamide:acetylacetone ensures complete conversion .

-

Acid-base conditions : Hydrochloric acid (10–15% aqueous) initiates guanidinium salt formation, while sodium hydroxide (20–30% aqueous) facilitates cyclization .

-

Temperature control : Reactions proceed at 50–70°C, avoiding side product formation from excessive heat .

This method reduces isolation steps, achieving yields exceeding 85% with high purity (>98%) after crystallization .

Hydroxylamine-Guanidine Coupling Strategies

Alternative routes focus on coupling pre-formed hydroxylamine derivatives with guanidine-modified pyrimidines. For example, S-(4,6-dimethylpyrimidin-2-yl)thiohydroxylamine, synthesized by treating 4,6-dimethyl-2-mercaptopyrimidine with chloramine, serves as a reactive intermediate . Subsequent reaction with cyanamide or nitroguanidine under basic conditions introduces the hydroxyguanidine group .

Reaction conditions :

-

Temperature : −5°C to 25°C to prevent hydroxylamine decomposition .

-

Solvent systems : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics .

-

Catalysts : Potassium hydroxide (10–15% w/v) accelerates nucleophilic attack .

This method yields 70–80% product but requires rigorous purification via column chromatography to remove sulfur-containing byproducts .

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the aforementioned methods:

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Condensation | 65–75 | 90–95 | Simple reagents; scalable | Multiple isolation steps |

| One-pot synthesis | 85–90 | 98–99 | Minimal intermediates; high efficiency | Requires precise stoichiometric control |

| Hydroxylamine coupling | 70–80 | 85–90 | Versatile intermediate use | Complex purification; byproduct formation |

Purification and Characterization Protocols

Post-synthesis purification is critical for obtaining pharmaceutical-grade material. Recrystallization from ethanol-water (4:1 v/v) removes unreacted starting materials and salts, enhancing purity to >99% . Advanced techniques like high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water mobile phases resolve trace impurities .

Characterization data :

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N’-hydroxyguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Synthetic Routes

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with hydroxylamine derivatives. Common methods include:

- Hydroxylamine Hydrochloride Reaction : Involves using hydroxylamine hydrochloride in the presence of sodium hydroxide under reflux conditions.

- Optimization for Industrial Production : Scaling up laboratory synthesis may involve optimizing reaction conditions to ensure high yield and purity .

Chemistry

- Building Block for Organic Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules.

- Co-crystallization Studies : It has been investigated for its ability to form co-crystals with other pharmaceutical agents, which can enhance solubility and bioavailability .

Biology

- Enzyme Inhibition : Research indicates that N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine may act as an enzyme inhibitor. Its hydroxyguanidine moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

- Biochemical Assays : The compound is explored as a ligand in biochemical assays due to its ability to interact with various biomolecules.

Medicine

- Therapeutic Properties : Preliminary studies suggest potential antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets effectively .

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific diseases.

Industry

- Corrosion Inhibitors : N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine is utilized in developing corrosion inhibitors due to its chemical stability and reactivity .

- Specialty Chemicals : The compound finds applications in creating specialty chemicals that require specific functional groups for industrial processes.

Case Studies

Several studies have documented the applications of N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine:

- Inhibition Studies : Research demonstrated that the compound effectively inhibited specific enzyme activities in vitro, showcasing its potential as a therapeutic agent.

- Co-crystallization Experiments : A study highlighted the successful co-crystallization of this compound with other pharmaceutical agents, resulting in enhanced solubility profiles and improved pharmacokinetic properties .

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N’-hydroxyguanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(4,6-Dimethylpyrimidin-2-yl)-N'-hydroxyguanidine and Analogues

Key Findings:

Substituent Effects on Bioactivity: The hydroxyl group in N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine facilitates hydrogen bonding in enzymatic active sites, critical for NOS substrate recognition . Trifluoromethyl groups (e.g., 3-CF₃-phenyl) introduce strong electron-withdrawing effects, which may reduce nucleophilicity but improve target selectivity .

Physicochemical Properties: Hydroxyphenyl and propoxyphenyl substituents increase solubility or lipophilicity, respectively, influencing membrane permeability .

Synthetic Considerations: Synthesis often involves condensation reactions with guanidinium salts under basic conditions (e.g., sodium hydroxide in n-butanol) or thermal activation (e.g., phenol/ammonium chloride at 125°C) .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N'-hydroxyguanidine is a compound of considerable interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes various research findings regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine has been explored in several studies. The compound is typically synthesized through reactions involving guanidine derivatives and pyrimidine precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of the synthesized compounds .

Antimicrobial Activity

Research indicates that N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these bacteria range from 16 to 32 µg/mL, indicating moderate antibacterial activity .

Table 1: Antimicrobial Activity of N-(4,6-Dimethylpyrimidin-2-yl)-N'-hydroxyguanidine

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 - 32 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 128 |

The compound also shows some antifungal activity, albeit less potent than its antibacterial effects. The presence of the hydroxyl group in the guanidine structure is believed to enhance its interaction with microbial targets .

The antimicrobial action of N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine is thought to involve disruption of bacterial cell wall synthesis and interference with essential metabolic pathways. Molecular docking studies suggest that the compound binds effectively to key bacterial enzymes, inhibiting their function .

Anticancer Activity

In addition to its antimicrobial properties, N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine has been investigated for its anticancer potential. Recent studies have shown that it can inhibit tubulin polymerization, a crucial process for cancer cell proliferation. The compound's ability to induce apoptosis in cancer cell lines has been demonstrated with IC50 values in the low nanomolar range .

Table 2: Anticancer Activity of N-(4,6-Dimethylpyrimidin-2-yl)-N'-hydroxyguanidine

| Cancer Cell Line | IC50 (nM) |

|---|---|

| Melanoma | 1 |

| Breast Cancer | 1 |

| Lung Cancer | 5 |

Case Studies

Several case studies have highlighted the efficacy of N-(4,6-dimethylpyrimidin-2-yl)-N'-hydroxyguanidine in preclinical models:

- In Vivo Efficacy : In a mouse model of melanoma, administration of the compound resulted in significant tumor size reduction compared to control groups.

- Combination Therapy : When used in combination with other chemotherapeutic agents, the compound enhanced overall efficacy and reduced side effects associated with high-dose treatments.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.